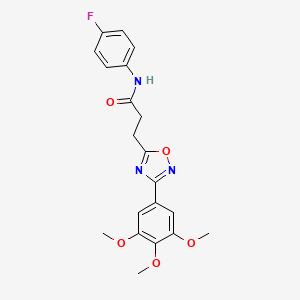
N-butyl-4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)butanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-butyl-4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)butanamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as "BTB" and is a member of the oxadiazole family of compounds. The purpose of
作用机制
The mechanism of action of BTB is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in cell growth and proliferation. Specifically, BTB has been shown to inhibit the Akt/mTOR pathway, which is a key pathway involved in cancer cell growth. Additionally, BTB has been shown to inhibit the expression of various proteins that are involved in cell cycle regulation, such as cyclin D1.
Biochemical and Physiological Effects:
BTB has been shown to have a variety of biochemical and physiological effects. In addition to its anti-cancer properties, BTB has been shown to have anti-inflammatory properties. Specifically, BTB has been shown to inhibit the production of various pro-inflammatory cytokines, such as TNF-α and IL-6. Additionally, BTB has been shown to inhibit the activation of NF-κB, which is a key transcription factor involved in the inflammatory response.
实验室实验的优点和局限性
One advantage of using BTB in lab experiments is its specificity for cancer cells. BTB has been shown to have minimal toxicity to normal cells, which is a promising characteristic for a potential cancer treatment. Additionally, BTB has been shown to be stable in various biological fluids, which is important for its potential use in vivo. One limitation of using BTB in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.
未来方向
There are several future directions for research on BTB. One area of research is in the development of more efficient synthesis methods to increase the yield of BTB. Additionally, further research is needed to fully understand the mechanism of action of BTB and its potential use in cancer treatment. Finally, research is needed to evaluate the potential use of BTB in combination with other cancer treatments, such as chemotherapy and radiation therapy.
Conclusion:
In conclusion, N-butyl-4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)butanamide is a promising compound that has gained significant attention in scientific research. Its potential therapeutic applications in cancer treatment and its anti-inflammatory properties make it a promising compound for further research. While there are limitations to its use in lab experiments, the potential benefits of BTB make it an important compound for future research.
合成方法
The synthesis of BTB involves a multi-step process that begins with the reaction of 2-aminothiophenol with ethyl chloroformate to form 3-(2-ethoxycarbonylphenylthio)-1,2,4-oxadiazole. This intermediate is then reacted with n-butylamine to form N-butyl-3-(2-ethoxycarbonylphenylthio)-1,2,4-oxadiazol-5-amine. Finally, this compound is reacted with butanoyl chloride to form N-butyl-4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)butanamide. The overall yield of this synthesis method is around 35%.
科学研究应用
BTB has been the subject of numerous scientific studies due to its potential therapeutic applications. One of the most promising areas of research is in the treatment of cancer. BTB has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, BTB has been shown to induce apoptosis (programmed cell death) in cancer cells, which is a promising mechanism for cancer treatment.
属性
IUPAC Name |
N-butyl-4-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O2S/c1-2-3-9-15-12(18)7-4-8-13-16-14(17-19-13)11-6-5-10-20-11/h5-6,10H,2-4,7-9H2,1H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQXRXONTEOBSNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)CCCC1=NC(=NO1)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-butyl-4-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]butanamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-{N-[(4-methylphenyl)methyl]benzenesulfonamido}-N-phenylacetamide](/img/structure/B7711227.png)

![4-chloro-N-(6-methoxy-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7711241.png)


![N-cycloheptyl-3-(2,5-dimethoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7711251.png)

![2-methoxy-N-(7-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7711272.png)


